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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

isomeric differences is crucial for targeted applications. This guide provides a comprehensive

comparative analysis of the positional isomers of 4-nonanone, focusing on their

physicochemical properties, spectroscopic signatures, and relevant biological pathways. The

information is supported by experimental data and detailed methodologies to aid in research

and development.

The isomers of nonanone, sharing the molecular formula C9H18O, exhibit distinct properties

based on the position of the carbonyl group along the nine-carbon chain. This guide will focus

on the comparative analysis of 2-nonanone, 3-nonanone, 4-nonanone, and 5-nonanone,

providing a framework for their differentiation and potential applications.

Physicochemical and Spectroscopic Properties
The placement of the carbonyl group influences the physical and spectroscopic characteristics

of the nonanone isomers. A summary of their key properties is presented below.
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Property 2-Nonanone 3-Nonanone 4-Nonanone 5-Nonanone

CAS Number 821-55-6[1] 925-78-0 4485-09-0[2] 502-56-7

Molecular Weight

( g/mol )
142.24[1] 142.24 142.24[2] 142.24

Boiling Point (°C) 192[3] 187-188 188[4] 188.5

Density (g/mL at

25°C)
0.82[3]

0.822-0.828 (at

20°C)
~0.826 0.82

Refractive Index

(at 20°C)
1.421[3] 1.417-1.423 1.416-1.422 Not Available

Odor Profile

Fruity, floral,

fatty,

herbaceous[5]

Not Available Sweet, fruity[2] Not Available

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like

nonanone isomers. The retention time and mass spectrum are key identifiers for each isomer.

A General Protocol for GC-MS Analysis of Nonanone Isomers:

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Column: A nonpolar capillary column, such as a DB-5ms, is suitable for separating these

isomers.

Injection: A split/splitless injector is typically used. For trace analysis, solid-phase

microextraction (SPME) can be employed for sample preconcentration.

Oven Temperature Program: A temperature gradient is used to ensure optimal separation. A

typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher

temperature (e.g., 250°C).
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Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range

scanned is typically from m/z 35 to 350.

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra

with a reference library (e.g., NIST) and by comparing the retention indices with those of

authentic standards.

Expected Mass Spectral Fragmentation:

Aliphatic ketones like nonanones undergo characteristic fragmentation patterns in mass

spectrometry, primarily α-cleavage and McLafferty rearrangement.

α-Cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of

acylium ions. The position of the carbonyl group will dictate the masses of the resulting

fragments. For example, in 4-nonanone, α-cleavage can result in ions at m/z 71 and m/z 99.

McLafferty Rearrangement: This rearrangement occurs in ketones with a γ-hydrogen. It

involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of

the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical

cation. For 4-nonanone, this can lead to fragment ions at m/z 58 and m/z 86.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR: The chemical shifts of protons adjacent to the carbonyl group (α-protons) are

typically in the range of 2.0-2.5 ppm. The specific splitting patterns will depend on the

number of neighboring protons, allowing for the differentiation of the isomers.

¹³C NMR: The carbonyl carbon exhibits a characteristic chemical shift in the downfield

region, typically between 190 and 215 ppm. The exact chemical shift can vary slightly

between the isomers.

Synthesis of Nonanone Isomers
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The synthesis of nonanone isomers can be achieved through various organic reactions. Below

are generalized approaches for their preparation.

Synthesis of 2-Nonanone
2-Nonanone can be synthesized by the oxidation of 2-nonanol or through the reaction of

heptanal with a methyl Grignard reagent followed by oxidation. A common laboratory

preparation involves the dry distillation of barium caprylate and barium acetate.[3]

Synthesis of 3-Nonanone, 4-Nonanone, and 5-Nonanone
These isomers can be synthesized via the oxidation of the corresponding secondary alcohols

(3-nonanol, 4-nonanol, and 5-nonanol). Another approach is the reaction of an appropriate

Grignard reagent with a corresponding aldehyde, followed by oxidation. For instance, 4-
nonanone can be prepared by the reaction of propyl magnesium bromide with hexanal,

followed by oxidation of the resulting 4-nonanol. 5-Nonanone can be synthesized through the

ketonization of valeric acid over metal oxide catalysts.

Hypothetical Metabolic Pathway of 4-Nonanone
While a specific, detailed metabolic pathway for 4-nonanone is not extensively documented in

the readily available literature, a hypothetical pathway can be proposed based on the general

metabolism of aliphatic ketones. The metabolism of ketones often involves cytochrome P450-

mediated oxidation and subsequent conjugation for excretion.
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Caption: Hypothetical metabolic pathway of 4-nonanone.

Experimental Workflow for Comparative Analysis
A logical workflow is essential for a systematic comparative analysis of the nonanone isomers.
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Caption: Experimental workflow for comparative analysis.

Conclusion
The positional isomers of 4-nonanone, while structurally similar, possess unique

physicochemical and spectroscopic properties that enable their differentiation. A systematic

approach involving standardized synthesis, purification, and analytical characterization is

essential for a robust comparative analysis. The provided data and protocols offer a foundation

for researchers to build upon in their specific applications, from flavor and fragrance chemistry

to materials science and drug development. Further research into the comparative toxicology

and metabolic fates of these isomers will be crucial for a comprehensive understanding of their

biological implications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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